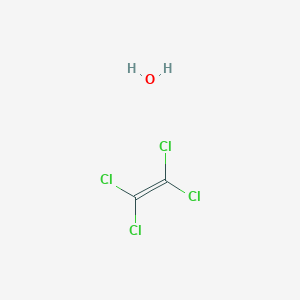
Tetrachloroethylene water
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetrachloroethylene can be synthesized by heating 1,2-dichloroethane with chlorine at 400°C. The reaction is catalyzed by a mixture of potassium chloride and aluminum chloride or by activated carbon : [ \text{ClCH}_2\text{CH}_2\text{Cl} + 3 \text{Cl}_2 \rightarrow \text{Cl}_2\text{C=CCl}_2 + 4 \text{HCl} ]
Industrial Production Methods: Most industrial production of tetrachloroethylene involves high-temperature chlorinolysis of light hydrocarbons . This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation: Tetrachloroethylene can undergo oxidation to form trichloroacetic acid and carbon dioxide.
Reduction: It can be reduced to trichloroethylene and dichloroethylene under specific conditions.
Substitution: Tetrachloroethylene reacts with bases like sodium hydroxide to form formic acid and sodium chloride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalysts such as palladium on carbon.
Substitution: Aqueous sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Trichloroacetic acid, carbon dioxide.
Reduction: Trichloroethylene, dichloroethylene.
Substitution: Formic acid, sodium chloride.
科学研究应用
Tetrachloroethylene has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a pharmaceutical intermediate.
Industry: Widely used in dry cleaning, degreasing, and as a chemical intermediate in the production of other compounds
作用机制
Tetrachloroethylene exerts its effects primarily through its interaction with cellular membranes and enzymes. It is rapidly absorbed through inhalation and ingestion, and it is metabolized in the liver to form trichloroacetic acid and other metabolites . These metabolites can interfere with cellular respiration and enzyme function, leading to various toxic effects .
相似化合物的比较
Trichloroethylene: Another chlorinated solvent with similar uses but higher volatility.
Carbon Tetrachloride: A chlorinated hydrocarbon with similar solvent properties but higher toxicity.
Dichloroethylene: A less chlorinated analog with different physical properties
Uniqueness: Tetrachloroethylene is unique due to its stability, non-flammability, and effectiveness as a solvent in dry cleaning and degreasing operations. Its lower toxicity compared to carbon tetrachloride also makes it a preferred choice in many applications .
属性
CAS 编号 |
143199-01-3 |
|---|---|
分子式 |
C2H2Cl4O |
分子量 |
183.8 g/mol |
IUPAC 名称 |
1,1,2,2-tetrachloroethene;hydrate |
InChI |
InChI=1S/C2Cl4.H2O/c3-1(4)2(5)6;/h;1H2 |
InChI 键 |
BJJHSJDGESVQPQ-UHFFFAOYSA-N |
规范 SMILES |
C(=C(Cl)Cl)(Cl)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


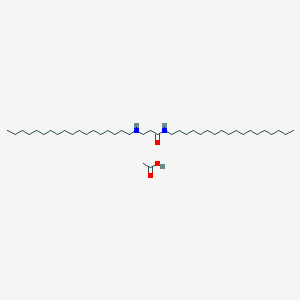
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)
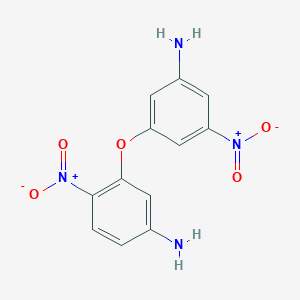

![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
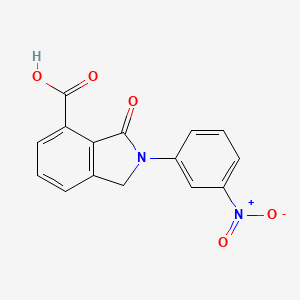
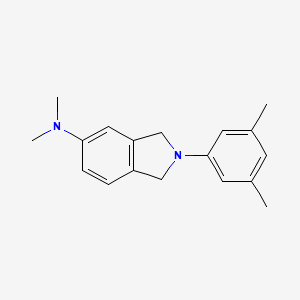
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
